1-(4-Piperidinylmethyl)indoline dihydrochloride

Overview

Description

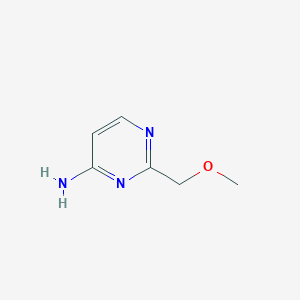

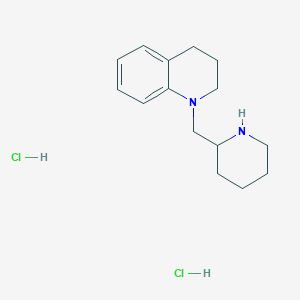

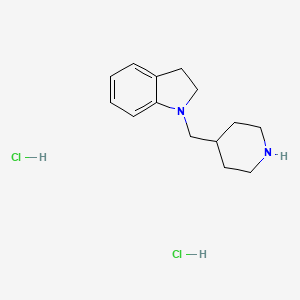

1-(4-Piperidinylmethyl)indoline dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2 . It has a molecular weight of 289.2 g/mol. This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The molecular structure of 1-(4-Piperidinylmethyl)indoline dihydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Physical And Chemical Properties Analysis

1-(4-Piperidinylmethyl)indoline dihydrochloride has a molecular formula of C14H22Cl2N2 and an average mass of 289.244 Da . The compound is aromatic and has weakly basic properties .Scientific Research Applications

Organocatalysis in Molecule Assembly

1-(4-Piperidinylmethyl)indoline dihydrochloride finds application in organic synthesis, particularly in organocatalytic asymmetric Michael-Michael cascade reactions. This process is crucial for constructing complex molecules like N-fused piperidinoindoline derivatives with high enantioselectivity and yields (Zhao et al., 2014).

Synthesis of c-Met/ALK Inhibitors

The compound is also integral in synthesizing aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones. These derivatives have shown significant in vitro/in vivo pharmacological and antitumor assays. Particularly, certain compounds exhibited potent, selective, and efficacious dual inhibition of c-Met/ALK, demonstrating pharmacodynamics effects and tumor growth inhibition in specific cancer models (Li et al., 2013).

Potential Antidepressant Properties

Research has also explored the antidepressant potential of 1-arylspiro[indoline-3,4'-piperidine]s. Certain derivatives exhibited significant antidepressant activity in animal models, suggesting potential applications in treating depression (Ong et al., 1983).

Role in Hydrogen Storage

In the field of energy, the compound has been studied for its role in hydrogen storage systems, particularly in dehydrogenation reactions. This research is vital for developing efficient storage solutions for hydrogen fuel cells in vehicles (Dean et al., 2011).

Ultrasound-Assisted Synthesis

The compound is utilized in ultrasound-assisted synthesis methods for creating spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. This method offers advantages in terms of efficiency and environmental friendliness (Zou et al., 2012).

Solar Energy Conversion

It's also used in dye-sensitized solar cells. Metal-free organic dyes based on new types of indoline structures, which include 1-(4-Piperidinylmethyl)indoline dihydrochloride, have demonstrated high efficiencies in solar energy to current conversion (Horiuchi et al., 2004).

Antitumor Activity

Recent studies have highlighted the synthesis and evaluation of 1'-methylspiro[indoline-3,4'-piperidine] derivatives for their antiproliferative activities against various cancer cell lines, showcasing their potential in cancer therapy (Li et al., 2020).

Cholinesterase Inhibition in Alzheimer's Treatment

Indoline derivatives, including 1-(4-Piperidinylmethyl)indoline dihydrochloride, have been studied as cholinesterase inhibitors and antioxidants in the treatment of Alzheimer's disease. These derivatives demonstrated significant neuroprotective and antioxidant activities (Yanovsky et al., 2012).

Future Directions

Indoline structures are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . This suggests that 1-(4-Piperidinylmethyl)indoline dihydrochloride may have potential applications in future drug development.

properties

IUPAC Name |

1-(piperidin-4-ylmethyl)-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12;;/h1-4,12,15H,5-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMJQHDFTRZDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Piperidinylmethyl)indoline dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1392298.png)

![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)